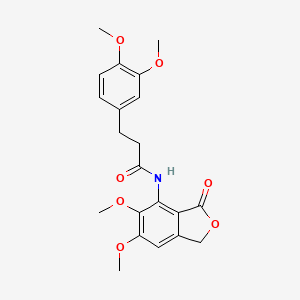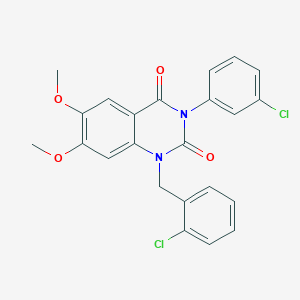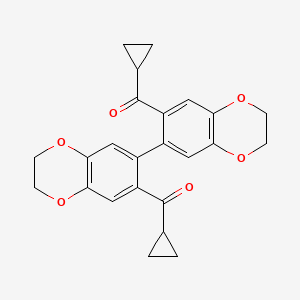![molecular formula C21H13IN2O2 B11052607 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11052607.png)
3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes an iodine atom and a toluidine group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. The reaction conditions often include the use of solvents like o-dichlorobenzene and catalysts such as AuCl3 or CuCl .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: NaIO4 in aqueous or organic solvents.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carbonyl compounds, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
3-Aroylanthra[1,9-cd]isoxazol-6-ones: These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.
3,4-Disubstituted Isoxazol-5-ones: These compounds have different substituents at the 3 and 4 positions of the isoxazole ring.
Uniqueness: 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to the presence of the iodine atom and the toluidine group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other isoxazole derivatives .
Propiedades
Fórmula molecular |
C21H13IN2O2 |
|---|---|
Peso molecular |
452.2 g/mol |
Nombre IUPAC |
12-iodo-10-(4-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C21H13IN2O2/c1-11-6-8-12(9-7-11)23-16-10-15(22)19-18-17(16)20(25)13-4-2-3-5-14(13)21(18)26-24-19/h2-10,23H,1H3 |
Clave InChI |
LCQCYEDJQJGUBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11052527.png)


![4-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11052543.png)

![1,4,6-trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11052554.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11052559.png)
![4,6-dimethyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11052561.png)

![ethyl 4-hydroxy-5-[3-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052567.png)
![2-[4-(diethylamino)phenyl]-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide](/img/structure/B11052573.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11052599.png)
![4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B11052606.png)
